molecular formula C11H8FNO3S B2797947 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 870554-59-9

3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2797947
CAS No.: 870554-59-9
M. Wt: 253.25
InChI Key: LIFONRUPZVRTSR-UHFFFAOYSA-N
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Description

3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring, a fluorophenyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in the treatment of metabolic disorders such as diabetes.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar applications in metabolic disorders.

Uniqueness

3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is unique due to the presence of the fluorophenyl group, which can impart distinct physicochemical properties and biological activities compared to other thiazolidinediones. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFONRUPZVRTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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